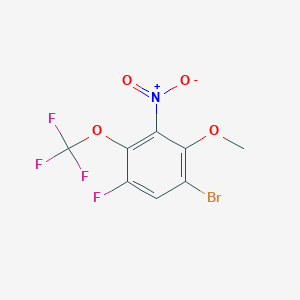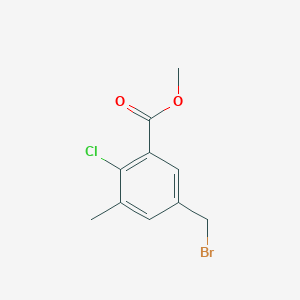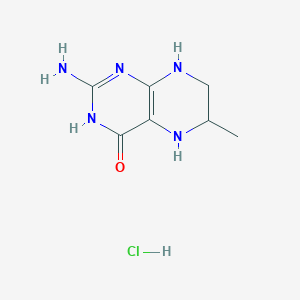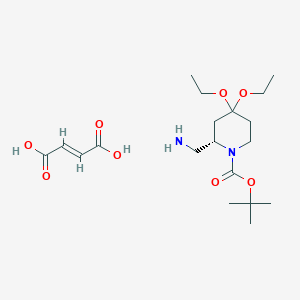![molecular formula C9H4BrF3N4 B15201263 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a pyrazolo[4,3-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazolo[4,3-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates while maintaining product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
In biological and medical research, 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group and the pyrazolo[4,3-c]pyridine core can engage in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,2,2-trifluoroethylbenzene
- 2-Bromo-4-methylpyridine
- 1-Bromo-4-fluorobenzene
Uniqueness
Compared to these similar compounds, 3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile stands out due to its unique combination of a bromine atom, a trifluoroethyl group, and a pyrazolo[4,3-c]pyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H4BrF3N4 |
|---|---|
Poids moléculaire |
305.05 g/mol |
Nom IUPAC |
3-bromo-1-(2,2,2-trifluoroethyl)pyrazolo[4,3-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H4BrF3N4/c10-8-6-3-15-5(2-14)1-7(6)17(16-8)4-9(11,12)13/h1,3H,4H2 |
Clé InChI |
JRKPQHAOSUCZRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC2=C1N(N=C2Br)CC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


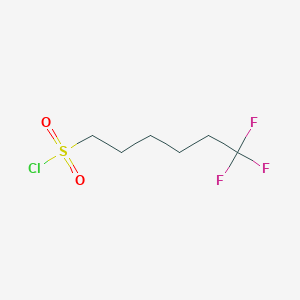
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
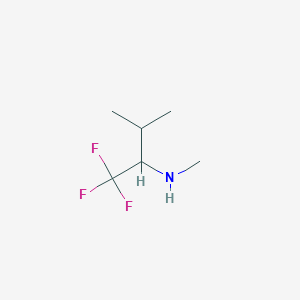



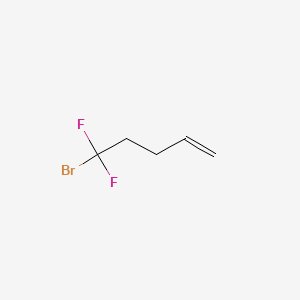
![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
